molecular formula C23H30N2O3S B289422 6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Katalognummer B289422
Molekulargewicht: 414.6 g/mol
InChI-Schlüssel: HSSNWPDHVWUVSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. This compound belongs to the class of benzothiophene carboxamides and has been found to exhibit potent inhibitory activity against Bruton's tyrosine kinase (BTK). BTK is a critical enzyme involved in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has been shown to be an effective strategy in the treatment of various B-cell malignancies.

Wirkmechanismus

6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide inhibits BTK by binding to its active site, which prevents the activation of downstream signaling pathways involved in B-cell survival and proliferation. BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK leads to the suppression of B-cell receptor signaling and subsequent induction of apoptosis in B-cells.
Biochemical and physiological effects:
6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to exhibit potent inhibitory activity against BTK, leading to the suppression of B-cell receptor signaling and subsequent induction of apoptosis in B-cells. 6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been found to have synergistic effects when combined with other anti-cancer agents, such as venetoclax and lenalidomide. In preclinical studies, 6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been found to be well-tolerated and has shown promising results in the treatment of various types of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments include its potent inhibitory activity against BTK, its ability to induce apoptosis in B-cells, and its synergistic effects when combined with other anti-cancer agents. However, the limitations of using 6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and treatment regimen.

Zukünftige Richtungen

For the development of 6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide include the evaluation of its efficacy in clinical trials, the identification of biomarkers for patient selection, and the optimization of its dosage and treatment regimen. Other potential applications of 6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide include the treatment of autoimmune diseases and the prevention of transplant rejection. Further research is needed to fully understand the potential of 6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in these areas.

Synthesemethoden

The synthesis of 6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves several steps, starting with the reaction of 2-amino-4-methylbenzoic acid with tert-butyl isocyanide to form the corresponding tert-butyl carbamate. This intermediate is then reacted with 2-chloroethyl isocyanate to form the N-(2-chloroethyl) carbamate. The reaction of this intermediate with 2-(4-methylbenzoyl) amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid yields the desired product, 6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide.

Wissenschaftliche Forschungsanwendungen

6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied for its potential application in the treatment of various types of cancer, including B-cell lymphomas, chronic lymphocytic leukemia, and multiple myeloma. Preclinical studies have shown that 6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibits potent inhibitory activity against BTK, leading to the suppression of B-cell receptor signaling and subsequent induction of apoptosis in B-cells. 6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been found to have synergistic effects when combined with other anti-cancer agents, such as venetoclax and lenalidomide.

Eigenschaften

Molekularformel

C23H30N2O3S

Molekulargewicht

414.6 g/mol

IUPAC-Name

6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C23H30N2O3S/c1-14-5-7-15(8-6-14)20(27)25-22-19(21(28)24-11-12-26)17-10-9-16(23(2,3)4)13-18(17)29-22/h5-8,16,26H,9-13H2,1-4H3,(H,24,28)(H,25,27)

InChI-Schlüssel

HSSNWPDHVWUVSV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CC(CC3)C(C)(C)C)C(=O)NCCO

Kanonische SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CC(CC3)C(C)(C)C)C(=O)NCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.